Hispidanin B Exhibits Single-Digit Micromolar Cytotoxicity Against SMMC7721 Hepatocellular Carcinoma Cells
Hispidanin B demonstrates an IC₅₀ of 9.8 μM against the human hepatocellular carcinoma cell line SMMC7721, representing its most potent reported cytotoxic activity among the three tested tumor cell lines [1]. In contrast, the congeneric compounds Hispidanin A, C, and D isolated from the same Isodon hispida extract showed no reported cytotoxic activity against this same SMMC7721 panel under identical assay conditions [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 9.8 μM |
| Comparator Or Baseline | Hispidanin A, C, D: Not reported (activity absent or below threshold of significance) |
| Quantified Difference | Hispidanin B active at 9.8 μM; comparator congeners inactive |
| Conditions | SMMC7721 human hepatocellular carcinoma cell line; standard in vitro cytotoxicity assay |
Why This Matters
Procurement of Hispidanin B over its congeners is essential for studies targeting SMMC7721 hepatocellular carcinoma models, as only Hispidanin B provides measurable activity in this therapeutically relevant cell line.
- [1] Huang B, Xiao CJ, Huang ZY, Tian XY, Cheng X, Dong X, Jiang B. Hispidanins A-D: four new asymmetric dimeric diterpenoids from the rhizomes of Isodon hispida. Org Lett. 2014 Jul 3;16(13):3552-5. doi: 10.1021/ol501417k. PMID: 24956015. View Source
